2,3-Difluoro-4-(hydroxymethyl)phenol
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Overview
Description
2,3-Difluoro-4-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H6F2O2 It is a derivative of phenol, where two fluorine atoms are substituted at the 2nd and 3rd positions, and a hydroxymethyl group is attached at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-(hydroxymethyl)phenol typically involves the fluorination of a suitable phenol precursor followed by the introduction of the hydroxymethyl group. One common method is the nucleophilic aromatic substitution reaction, where a fluorinating agent such as diethylaminosulfur trifluoride (DAST) is used to introduce the fluorine atoms. The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 2,3-Difluoro-4-carboxyphenol.
Reduction: 2,3-Difluoro-4-(hydroxymethyl)cyclohexanol.
Substitution: 2,3-Difluoro-4-(aminomethyl)phenol or 2,3-Difluoro-4-(thiomethyl)phenol.
Scientific Research Applications
2,3-Difluoro-4-(hydroxymethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-(hydroxymethyl)phenol involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxymethyl group can form hydrogen bonds with target proteins, influencing their activity. The compound may also interact with enzymes involved in oxidative stress pathways, modulating their activity and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluorophenol
- 2,4-Difluoro-4-(hydroxymethyl)phenol
- 2,3-Difluoro-4-methylphenol
Uniqueness
2,3-Difluoro-4-(hydroxymethyl)phenol is unique due to the presence of both fluorine atoms and a hydroxymethyl group on the phenol ring. This combination imparts distinct chemical properties, such as increased reactivity and enhanced biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H6F2O2 |
---|---|
Molecular Weight |
160.12 g/mol |
IUPAC Name |
2,3-difluoro-4-(hydroxymethyl)phenol |
InChI |
InChI=1S/C7H6F2O2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2,10-11H,3H2 |
InChI Key |
NLVPCNYVOUJNDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CO)F)F)O |
Origin of Product |
United States |
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